molecular formula C14H12O2 B14284660 2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one CAS No. 126743-63-3

2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one

Cat. No.: B14284660
CAS No.: 126743-63-3
M. Wt: 212.24 g/mol
InChI Key: BOEMTCOYIKFSEW-UHFFFAOYSA-N
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Description

2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one is a chemical compound with the molecular formula C14H12O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . This method is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives

Scientific Research Applications

2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

126743-63-3

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

2-methyl-1,2-dihydrobenzo[f]isochromen-4-one

InChI

InChI=1S/C14H12O2/c1-9-8-13-11-5-3-2-4-10(11)6-7-12(13)14(15)16-9/h2-7,9H,8H2,1H3

InChI Key

BOEMTCOYIKFSEW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC3=CC=CC=C23)C(=O)O1

Origin of Product

United States

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